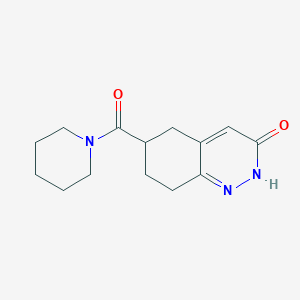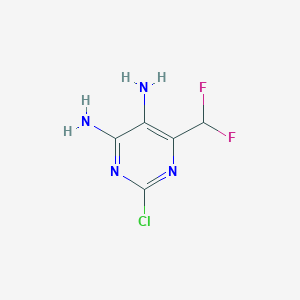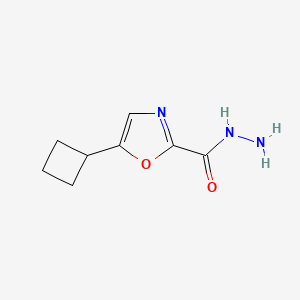
5-Cyclobutyloxazole-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclobutyloxazole-2-carbohydrazide is a heterocyclic compound that contains an oxazole ring fused with a cyclobutane ring and a carbohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclobutyloxazole-2-carbohydrazide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclobutanone with hydrazine hydrate to form cyclobutanone hydrazone. This intermediate is then reacted with an appropriate oxazole precursor under acidic or basic conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Cyclobutyloxazole-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole ring or the carbohydrazide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
5-Cyclobutyloxazole-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 5-Cyclobutyloxazole-2-carbohydrazide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The carbohydrazide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: A precursor in the synthesis of 5-Cyclobutyloxazole-2-carbohydrazide.
Oxazole: The core structure of the compound.
Carbohydrazide: A functional group present in the compound.
Uniqueness
This compound is unique due to its fused ring structure, which imparts specific chemical and biological properties. The combination of the oxazole ring and the cyclobutane ring creates a rigid and planar structure, enhancing its stability and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
5-cyclobutyl-1,3-oxazole-2-carbohydrazide |
InChI |
InChI=1S/C8H11N3O2/c9-11-7(12)8-10-4-6(13-8)5-2-1-3-5/h4-5H,1-3,9H2,(H,11,12) |
InChI Key |
VNEDUMJCLFDJGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CN=C(O2)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


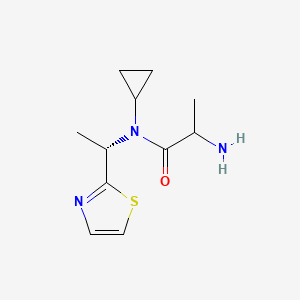

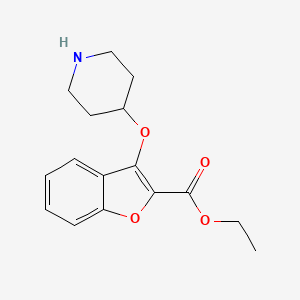


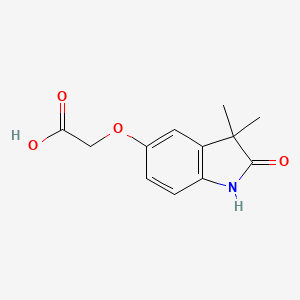
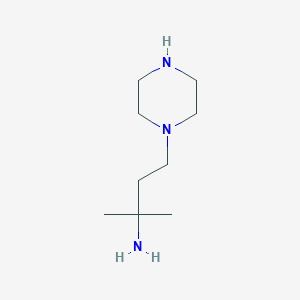

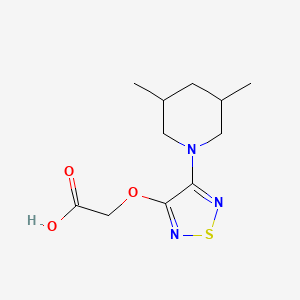

![6-Chloro-8-isopropyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11793824.png)
